molecular formula C14H17ClFNO2S B6750495 N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide

Cat. No.: B6750495
M. Wt: 317.8 g/mol
InChI Key: HWGHVVYALYOVJW-QSFQRYHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopropyl structure, which is substituted with a 4-chloro-3-fluorophenyl group, and a methylsulfinylpropanamide moiety. The presence of both chloro and fluoro substituents on the phenyl ring contributes to its distinct chemical properties.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2S/c1-8(7-20(2)19)14(18)17-13-6-10(13)9-3-4-11(15)12(16)5-9/h3-5,8,10,13H,6-7H2,1-2H3,(H,17,18)/t8?,10-,13+,20?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGHVVYALYOVJW-QSFQRYHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)C(=O)NC1CC1C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CS(=O)C)C(=O)N[C@@H]1C[C@H]1C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction involving a suitable alkene and a diazo compound in the presence of a catalyst such as rhodium or copper.

    Introduction of the 4-chloro-3-fluorophenyl Group: The cyclopropyl intermediate is then reacted with a 4-chloro-3-fluorophenyl halide (e.g., bromide or iodide) under conditions that promote nucleophilic substitution, such as the use of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Methylsulfinylpropanamide Moiety: The final step involves the reaction of the substituted cyclopropyl intermediate with a suitable sulfinylating agent (e.g., methylsulfinyl chloride) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfinyl group, converting it to a sulfide.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide can be compared with similar compounds such as:

Uniqueness:

  • The combination of the cyclopropyl ring with the 4-chloro-3-fluorophenyl group and the methylsulfinylpropanamide moiety makes this compound unique in terms of its chemical properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.